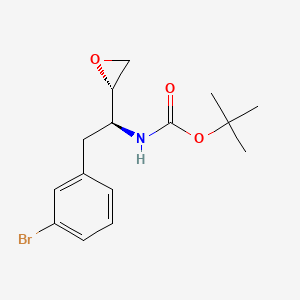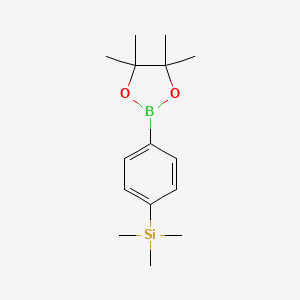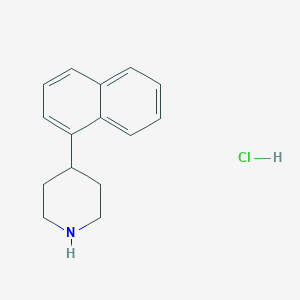
N-(3-Bromo-5-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Bromo-5-ethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.11 .
Molecular Structure Analysis
The InChI code for “N-(3-Bromo-5-ethylphenyl)acetamide” is1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“N-(3-Bromo-5-ethylphenyl)acetamide” is a solid at room temperature . It has a boiling point of approximately 368.6±35.0C at 760 mmHg . The compound’s InChI Key isPDRWHNPTNJWXLB-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Assessment
- Leuckart Synthesis : Novel acetamide derivatives, including those similar to N-(3-Bromo-5-ethylphenyl)acetamide, have been synthesized through multi-step reactions starting from the Leuckart reaction. These compounds have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with some derivatives demonstrating activities comparable to standard drugs. The presence of bromo, tert-butyl, and nitro groups in certain positions enhances their activity (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Hemolytic Activity
- Antimicrobial Evaluation : A study on similar compounds, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has revealed antimicrobial activity against various microbial species. The structure of these compounds includes elements like bromo groups, which may influence their effectiveness (Gul et al., 2017).
Anticancer Drug Synthesis
- Anticancer Drug Development : Research into the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has demonstrated its potential as an anticancer drug. This compound targets the VEGFr receptor, showing promise in cancer treatment research (Sharma et al., 2018).
Antioxidant Properties
- Radical Scavenging Activity : Nitrogen-containing bromophenols, which share structural similarities with N-(3-Bromo-5-ethylphenyl)acetamide, have been found to possess potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-bromo-5-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWHNPTNJWXLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295908 |
Source


|
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-5-ethylphenyl)acetamide | |
CAS RN |
123158-67-8 |
Source


|
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



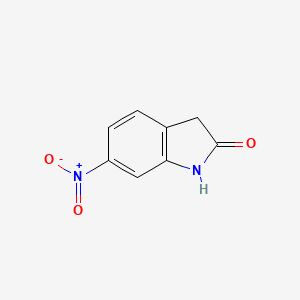



![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)

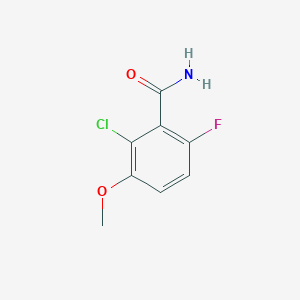
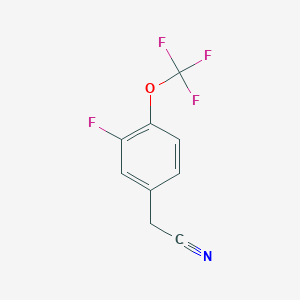
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)
